![molecular formula C19H18FN3O5S2 B3002904 methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886957-65-9](/img/structure/B3002904.png)
methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with potential cardiovascular and antihypertensive activity. The papers provided discuss similar compounds with cyano and pyridine groups, which are common in pharmaceutical chemistry due to their reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves base-catalyzed reactions and oxidation processes. For instance, the base-catalyzed reaction of 3-cyano-6-methyl-4-pyridyl-2(1H)-pyridinethiones with various halides leads to the formation of substituted pyridine carbonitriles . Additionally, oxidation with potassium periodate and potassium permanganate can yield sulfonyl compounds . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a sulfonyl group and a pyridine ring in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallographic analysis . This technique allows for the determination of the precise arrangement of atoms within a molecule, which is crucial for understanding its reactivity and interaction with biological targets. The molecular packing can involve loosely held dimers, as seen in the case of 4-(4-methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile .
Chemical Reactions Analysis
The chemical reactions of these compounds can vary depending on the functional groups present. For example, the reaction of cyano and methylthio substituted compounds with hydroxymethylpyrrolidine can yield both normal substitution products and pyridine derivatives . The reactivity of the cyano group is particularly important as it can undergo further transformations, potentially leading to a variety of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups like cyano can affect the molecule's polarity and solubility . The introduction of various substituents can also lead to derivatives with different chemical and physical properties, which might be tailored to enhance their pharmacological profile, such as antihypertensive activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various methods. For example, Tucker et al. (1988) discuss the resolution of a similar nonsteroidal antiandrogen compound, which can be produced through chromatographic separation and hydrolysis processes (Tucker & Chesterson, 1988).
Chemical Reactions : Hanfeld et al. (1989) describe the base-catalyzed reactions of related compounds, illustrating the compound's potential in forming various substituted carbonitriles through reactions with alkyl halides and oxidations (Hanfeld et al., 1989).
Molecular and Crystal Structure Analysis : A study by Çolak et al. (2021) on similar compounds details the synthesis and analysis of the molecular and crystal structures using spectroscopic methods, offering insights into the compound's potential for structural analysis (Çolak et al., 2021).
Biological Applications
Antibacterial Activity : Gad-Elkareem & El-Adasy (2010) synthesized derivatives with potential antibacterial activities, highlighting the compound's relevance in medicinal chemistry and drug discovery (Gad-Elkareem & El-Adasy, 2010).
Enzyme Interaction Studies : Research by Thangarasu, Manikandan, & Thamaraiselvi (2019) on related pyrazole derivatives demonstrates potential applications in studying interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, indicating the compound's use in pharmacological research (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the specifics of the reaction .
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be a reagent in a chemical reaction, future research might focus on optimizing the reaction conditions and exploring new reactions that it can catalyze .
Eigenschaften
IUPAC Name |
methyl 3-cyano-2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5S2/c1-28-19(25)23-8-6-14-15(10-21)18(29-16(14)11-23)22-17(24)7-9-30(26,27)13-4-2-12(20)3-5-13/h2-5H,6-9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLGMEKAEBCPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

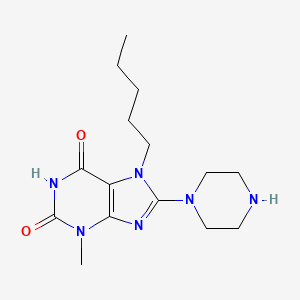
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
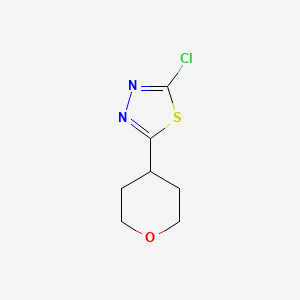

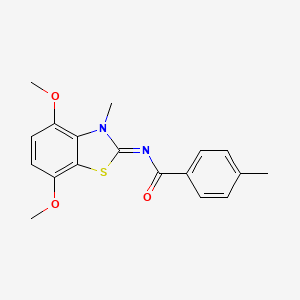
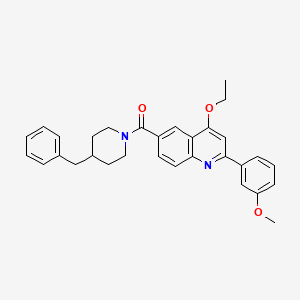
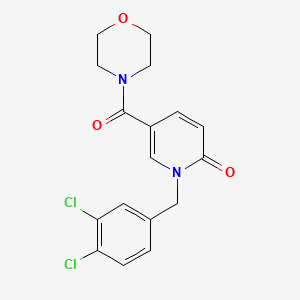
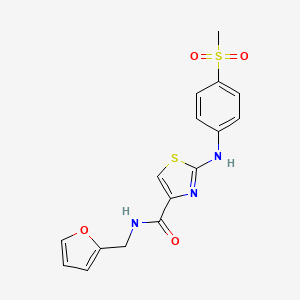
![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)

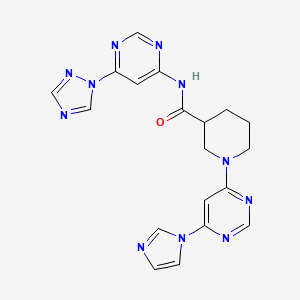
![2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3002840.png)
![N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002841.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)